2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzenesulfonamide core with methoxy groups at the 2 and 5 positions, and a pyrrolidinyl moiety attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzenesulfonamide core: This can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the pyrrolidinyl moiety: This step involves the formation of the pyrrolidinone ring, which can be synthesized through a cyclization reaction of a suitable precursor.
Coupling of the pyrrolidinyl moiety to the benzenesulfonamide: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxyamphetamine (DMA): A psychoactive compound with a similar methoxy substitution pattern.
2,5-dimethoxyphenethylamine (2C-H): Another compound with similar structural features but different biological activities.
Uniqueness
2,5-dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
2,5-Dimethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide (CAS Number: 954655-14-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O5S, with a molecular weight of 390.5 g/mol. The compound features a benzenesulfonamide core with methoxy substituents and a pyrrolidine moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂N₂O₅S |
Molecular Weight | 390.5 g/mol |
CAS Number | 954655-14-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain metalloenzymes, similar to other benzenesulfonamide derivatives, which have shown efficacy against cancer cell lines and inflammatory conditions.
Anticancer Properties
Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have been evaluated for their anti-proliferative effects against various cancer cell lines:
- Inhibition of Cancer Cell Proliferation : Studies show that related compounds can inhibit the growth of breast cancer (MCF-7) and colorectal cancer (Caco-2) cells with IC50 values in the micromolar range. For example, one derivative showed an IC50 of 3.96 μM against MCF-7 cells .
- Induction of Apoptosis : The mechanism involves the activation of apoptotic pathways, characterized by increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .
Anti-inflammatory Activity
Benzenesulfonamide derivatives are also known for their anti-inflammatory properties. The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways:
- Cyclooxygenase Inhibition : Similar compounds have been documented to selectively inhibit COX-2, leading to reduced production of pro-inflammatory mediators .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Carbonic Anhydrase Inhibition : A series of benzenesulfonamides were tested for their ability to inhibit carbonic anhydrase isoforms associated with tumor growth. The results indicated potent inhibition with KIs ranging from nanomolar to low micromolar concentrations .
- Neuroprotective Effects : Research has suggested that structural modifications in pyrrolidine derivatives can enhance their neuroprotective effects against neuroinflammation and cholinergic deficits in models of Alzheimer's disease .
Properties
IUPAC Name |
2,5-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-8-9-17(26-2)18(11-16)27(23,24)20-12-14-10-19(22)21(13-14)15-6-4-3-5-7-15/h3-9,11,14,20H,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFPPARAUNRUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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